molecular formula C12H15FO2 B8489791 6-(3-Fluorophenoxy)hexanal

6-(3-Fluorophenoxy)hexanal

Cat. No.: B8489791
M. Wt: 210.24 g/mol
InChI Key: RUKNVXDAJJRDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenoxy)hexanal is an aldehyde derivative featuring a hexanal backbone (C₆H₁₂O) substituted with a 3-fluorophenoxy group at the sixth carbon. Hexanal itself is a well-studied aldehyde with a six-carbon chain, a boiling point of ~131°C, and a characteristic grassy odor . Substitutions like phenoxy or fluorine alter its chemical behavior, volatility, and functional roles.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

6-(3-fluorophenoxy)hexanal

InChI

InChI=1S/C12H15FO2/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-8,10H,1-4,9H2

InChI Key

RUKNVXDAJJRDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 6-(3-Fluorophenoxy)hexanal (inferred data) with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Key Applications/Properties
Hexanal C₆H₁₂O 100.16 None 131 Flavor marker, lipid oxidation indicator
6-(4-Phenylbutoxy)hexanal C₁₆H₂₄O₂ 248.37 4-Phenylbutoxy Not reported Synthetic intermediate
6-(2-Isopropyl-5-methylphenoxy)hexanal C₁₆H₂₄O₂ 248.37 2-Isopropyl-5-methylphenoxy Not reported Potential agrochemical precursor
6-(Triphenylmethoxy)hexanal C₂₅H₂₆O₂ 358.47 Triphenylmethoxy Not reported Specialty chemical synthesis
This compound (inferred) C₁₂H₁₅FO₂ 222.25* 3-Fluorophenoxy ~200–220* Hypothesized: Pharmaceuticals, flavor chemistry

*Estimated based on structural analogs.

Key Observations:

  • Molecular Weight and Polarity: Fluorophenoxy substitutions increase molecular weight compared to hexanal, enhancing lipophilicity. This may improve membrane permeability in biological systems .
  • Boiling Point : Longer substituents (e.g., triphenylmethoxy) likely elevate boiling points due to increased van der Waals interactions.

Chemical Reactivity and Stability

  • Hexanal: Prone to oxidation, forming hexanoic acid; reacts with amines in Maillard reactions .
  • Fluorinated Analogs: The electron-withdrawing fluorine atom in 3-fluorophenoxy may stabilize the aldehyde group against oxidation, similar to fluorinated carboxylic acids . This could extend shelf-life in flavor or preservative applications.
  • Phenoxy Substitutions: Ether linkages (e.g., in 6-(4-phenylbutoxy)hexanal) reduce volatility and may slow degradation, as seen in hexanal’s role as a rancidity indicator in foods .
Hexanal in Food Science

Hexanal is a secondary lipid oxidation product, with concentrations >5 mg/kg indicating rancidity in baked goods .

Fluorinated Derivatives in Specialty Chemistry
  • 6-Fluorohexanoic Acid (CAS 373-05-7): Used in pharmaceutical synthesis; fluorine enhances metabolic stability .
  • This compound: Hypothesized applications include fragrance modification (due to altered volatility) or as a building block in drug discovery.

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